4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol
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Overview
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxolan-3-ol moiety
Mechanism of Action
Target of Action
The primary target of “4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting ENTs . This inhibition could potentially disrupt nucleotide synthesis and the regulation of adenosine function, as well as affect the efficacy of certain chemotherapy drugs that rely on these transporters .
Pharmacokinetics
Given its irreversible inhibition of ents , it may have a prolonged effect in the body
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine . This could potentially lead to disruptions in nucleotide synthesis and adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles . These methods are commonly used to introduce the piperazine ring and the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of human equilibrative nucleoside transporters.
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine: A compound with a similar piperazine and fluorophenyl structure.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: A related compound with potential pharmacological applications.
Uniqueness
4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol is unique due to its specific combination of a piperazine ring, fluorophenyl group, and oxolan-3-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBSUYNLKWZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COCC2O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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